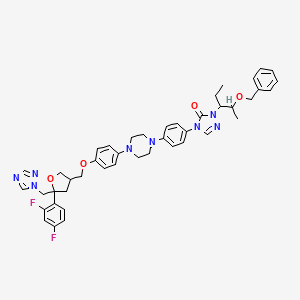

Benzyl Posaconazole

Description

Benzyl Posaconazole (benzylated derivative of Posaconazole) is a structural analog of the broad-spectrum triazole antifungal Posaconazole, which is used to treat invasive fungal infections. Posaconazole contains a triazole and triazolone ring system, while this compound features a benzyl group attached to the pentyl side chain (IUPAC name: 4-(4-(4-(4-(4-(((3R,5R)-5-(1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-1H-1,2,4-triazol-5(4H)-one) . This compound is primarily identified as a process-related impurity during Posaconazole synthesis and is rigorously monitored in pharmaceutical formulations .

Properties

IUPAC Name |

4-[4-[4-[4-[[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-phenylmethoxypentan-3-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H48F2N8O4/c1-3-42(32(2)56-25-33-7-5-4-6-8-33)54-43(55)53(31-49-54)38-12-10-36(11-13-38)50-19-21-51(22-20-50)37-14-16-39(17-15-37)57-26-34-24-44(58-27-34,28-52-30-47-29-48-52)40-18-9-35(45)23-41(40)46/h4-18,23,29-32,34,42H,3,19-22,24-28H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBSQKGAKKWACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H48F2N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The hydrogenolytic removal of benzyl protecting groups represents a cornerstone in benzyl posaconazole synthesis. As detailed in Patent WO2009141837A2, this method involves the catalytic debenzylation of a posaconazole benzyl ether intermediate under hydrogen gas pressure. The process employs palladium on carbon (Pd/C) as a catalyst in the presence of hydrochloric acid (HCl) and methanol.

Key Reaction Conditions

Workup and Purification

Post-hydrogenation, the catalyst is filtered, and the filtrate is concentrated to yield a crude residue. Dissolution in tert-butanol followed by pH adjustment to 6–7 using 4N sodium hydroxide precipitates this compound with 93.5% purity. Further recrystallization in methanol at reflux elevates purity to 99.5%.

Advantages and Limitations

This method avoids hazardous reagents and column chromatography, making it industrially viable. However, the reliance on Pd/C increases costs, and residual palladium must be rigorously controlled to meet pharmaceutical standards.

Sulfonylation and Nucleophilic Substitution Approach

Sulfonate Ester Formation

A second route, described in LookChem, utilizes sulfonylation to activate hydroxyl groups for nucleophilic substitution. The hydroxyl group of a posaconazole precursor is converted to a sulfonate ester (e.g., p-toluenesulfonyl or methanesulfonyl) using reagents like pivaloyl chloride in dichloromethane.

Triazole Incorporation

The sulfonated intermediate undergoes nucleophilic substitution with 1,2,4-triazole under strong alkaline conditions (e.g., sodium hydride in dimethylformamide). This step introduces the triazole moiety critical to posaconazole’s antifungal activity.

Stereochemical Control

Chiral auxiliaries such as (R)-benzyl-2-oxazolidinone ensure stereoselectivity during coupling steps. For example, activation with pivaloyl chloride followed by reaction with the auxiliary in N,N-dimethylformamide (DMF) yields intermediates with >99% enantiomeric excess.

Chiral Auxiliary-Mediated Synthesis

Intermediate Activation

Patent WO2009141837A2 outlines a multi-step synthesis leveraging chiral auxiliaries:

-

Activation : 4-(2,4-Difluorophenyl)-4-oxo-butyric acid is activated using pivaloyl chloride in dichloromethane.

-

Coupling : The activated acid reacts with (R)-benzyl-2-oxazolidinone in DMF with 4-dimethylaminopyridine (DMAP), forming a stereochemically defined intermediate.

-

Reduction : Sodium borohydride reduces ketone groups to secondary alcohols, achieving >98% diastereoselectivity.

Cyclization and Deprotection

Cyclization with hydrazine derivatives yields triazolone intermediates, which are deprotected using hydrobromic acid or hydrogenolysis. This route achieves an overall yield of 72% with ≤0.01% diastereomeric impurities.

Process Optimization and Industrial Considerations

Solvent and Base Selection

Purification Strategies

Chemical Reactions Analysis

Types of Reactions

O-BenzylPosaconazole-d4 undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

Chemical Applications

Reference Standard in Analytical Chemistry

Benzyl Posaconazole serves as a reference standard in analytical chemistry for method development and validation. Its unique chemical properties allow researchers to calibrate instruments and validate analytical methods for detecting and quantifying antifungal compounds.

Biological Applications

Antifungal Activity Research

Studies on this compound's antifungal activity help elucidate the mechanisms of resistance in pathogenic fungi. The compound inhibits ergosterol synthesis by blocking the enzyme 14α-demethylase (CYP51), which is crucial for converting lanosterol to ergosterol, a vital component of fungal cell membranes. This inhibition disrupts membrane integrity, leading to cell death .

Medical Applications

Treatment of Fungal Infections

Research focuses on this compound's potential use in treating fungal infections, particularly in immunocompromised patients. While Posaconazole has shown efficacy against various fungal pathogens, studies indicate that this compound may have enhanced properties that warrant further investigation .

Case Study: Efficacy Against Trypanosoma cruzi

A comparative study evaluated the efficacy of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. In murine models, treatment with this compound demonstrated a significant reduction in infection-induced splenomegaly; however, it was found to be inferior to benznidazole in achieving a sterile cure . The following table summarizes the treatment outcomes:

| Drug | Disease State | Treatment Duration (days) | Daily Dose (mg/kg) | Cured/Total Tested |

|---|---|---|---|---|

| Benznidazole | Chronic | 20 | 100 | 5/5 |

| Benznidazole | Acute | 20 | 100 | 5/5 |

| This compound | Chronic | 20 | 20 | 0/9 |

| This compound | Acute | 20 | 20 | 3/19 |

This case study highlights the limitations of this compound in achieving complete cures compared to traditional treatments but underscores its potential role in managing symptoms associated with chronic infections .

Industrial Applications

Development of New Antifungal Formulations

this compound is utilized in the pharmaceutical industry for developing new antifungal formulations. Its unique structural modifications can lead to differences in absorption, distribution, metabolism, and excretion compared to other triazole antifungals, making it a valuable candidate for formulation optimization .

Mechanism of Action

The mechanism of action of O-BenzylPosaconazole-d4 is similar to that of Posaconazole. It inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By blocking this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Structural and Functional Comparison

Posaconazole vs. Benzyl Posaconazole

- Structural Differences : this compound incorporates a benzyl ether group on the pentyl side chain, whereas Posaconazole has a hydroxyl group at this position. This modification may alter lipophilicity and membrane permeability .

- Antifungal Spectrum: Posaconazole exhibits broad activity against Aspergillus, Candida, and Zygomycetes.

Posaconazole vs. Other Triazoles

Itraconazole: Both share a triazole core, but Posaconazole has an extended side chain with a triazolone ring, enhancing its affinity for fungal CYP51 (lanosterol 14α-demethylase). Efficacy: In invasive aspergillosis models, Posaconazole (6–20 mg/kg) reduced pulmonary fungal burden and serum galactomannan levels more effectively than itraconazole . Spectrum: Posaconazole is active against Scedosporium and Zygomycetes, which are less susceptible to itraconazole .

Voriconazole :

- Voriconazole, derived from fluconazole, has a fluoropyrimidine group instead of a triazolone.

- Pharmacokinetics : Voriconazole has higher oral bioavailability (~96%) than Posaconazole (variable absorption requiring fatty meals) .

Fluconazole :

- Lacks the triazolone ring, limiting its spectrum to Candida and Cryptococcus. Posaconazole’s broader coverage includes molds .

Clinical Efficacy in Specific Indications

- Chagas Disease : In a randomized trial, Posaconazole (400 mg/day) showed initial antiparasitic activity but higher relapse rates (81–92%) compared to benznidazole (38%) during follow-up .

- Aspergillosis : Posaconazole (6 mg/kg) reduced pulmonary fungal burden by >90%, outperforming itraconazole in survival rates (70% vs. 40%) .

Drug Interactions

- Posaconazole absorption is significantly reduced by concomitant flucloxacillin (oral), with only 38% achieving target concentrations when flucloxacillin is administered intravenously. This interaction is attributed to UGT/P-gp induction .

Biological Activity

Benzyl Posaconazole, a derivative of the antifungal agent Posaconazole, is gaining attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Overview of Posaconazole

Posaconazole is a broad-spectrum triazole antifungal agent effective against various fungal pathogens, including Aspergillus and Candida species. It works primarily by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungal cell membranes, leading to impaired cell growth and eventual cell death .

Pharmacological Properties

Absorption and Distribution

- Bioavailability : Posaconazole has variable bioavailability, often influenced by food intake. The median time to maximum concentration (Tmax) is approximately 3 to 5 hours .

- Volume of Distribution : The apparent volume of distribution is notably high at about 1774 L, indicating extensive tissue penetration .

- Protein Binding : It is highly protein-bound (>98%), primarily to albumin, which affects its pharmacokinetics and therapeutic efficacy .

Metabolism and Elimination

- Metabolism : Posaconazole undergoes hepatic metabolism primarily through glucuronidation, with no significant oxidative metabolites detected in plasma .

- Elimination Half-life : The elimination half-life ranges from 25 to 35 hours, allowing for less frequent dosing compared to other antifungals .

Biological Activity Against Fungal Pathogens

This compound exhibits similar antifungal activity to its parent compound. Research indicates that it retains effectiveness against various fungal strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Candida albicans | <1 µg/mL | Highly susceptible |

| Aspergillus fumigatus | <1 µg/mL | Highly susceptible |

| Cryptococcus neoformans | <1 µg/mL | Highly susceptible |

Studies have shown that posaconazole significantly reduces the incidence of invasive fungal infections in immunocompromised patients, such as those undergoing hematopoietic stem cell transplants .

Case Studies and Clinical Findings

-

Hematopoietic Stem Cell Transplant Patients :

- A study involving patients receiving posaconazole (200 mg three times daily) demonstrated a significant reduction in breakthrough invasive fungal infections compared to those on fluconazole (Odds Ratio [OR] 0.30; 95% Confidence Interval [CI] 0.12 to 0.71) .

- Another multicenter trial evaluated varying doses of posaconazole in patients with refractory invasive fungal infections, showing promising pharmacokinetic profiles and safety .

- Resistance Patterns :

Additional Biological Activities

Recent studies have uncovered additional biological activities of posaconazole beyond antifungal effects:

- Anti-Human Cytomegalovirus (HCMV) Activity : Research indicates that posaconazole exhibits antiviral properties against HCMV by inhibiting human cytochrome P450 51 (hCYP51), which is stimulated during viral infection . This suggests a potential dual role for posaconazole in treating both fungal and viral infections.

Q & A

What validated analytical methods are recommended for quantifying Benzyl Posaconazole in pharmaceutical formulations?

Level: Basic

Methodological Answer:

Reverse-phase high-performance liquid chromatography (HPLC) is a validated method for quantifying this compound in bulk and formulated products. Key parameters include:

- Column: C18 stationary phase with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient elution.

- Validation: Linearity (r² > 0.999), precision (%RSD < 2%), and accuracy (recovery 98–102%) are critical.

- Application: Successfully tested in marketed tablets (e.g., Picasa GR 100) and novel nanoformulations .

How can researchers characterize the chemical structure and purity of this compound?

Level: Basic

Methodological Answer:

Structural characterization requires:

- Nuclear Magnetic Resonance (NMR): Confirms the presence of the benzyloxy group and triazole ring.

- Mass Spectrometry (MS): Validates molecular weight (e.g., m/z 700.8 for the parent ion).

- High-Resolution LC-MS/MS: Detects impurities (e.g., Posaconazole Impurity 73, CAS 74853-08-0) with a limit of quantification (LOQ) ≤ 0.1% .

What experimental designs optimize the development of this compound cocrystals to enhance solubility?

Level: Advanced

Methodological Answer:

Supercritical fluid antisolvent (GA) techniques combined with Design of Experiments (DoE) are effective:

- Factors: Pressure (100–200 bar), temperature (35–50°C), and drug-to-coformer ratio.

- Response Variables: Solubility, dissolution rate, and crystallinity.

- Outcome: Cocrystals with 3–5× improved aqueous solubility compared to the free base .

How should researchers address contradictions between in vitro efficacy and clinical outcomes for this compound?

Level: Advanced

Methodological Answer:

In a Chagas disease trial, posaconazole showed in vitro trypanocidal activity but higher clinical failure rates (81–92%) vs. benznidazole (6–38%). To resolve contradictions:

- Pharmacokinetic Analysis: Assess bioavailability (e.g., posaconazole’s pH-dependent absorption).

- Resistance Screening: Use real-time PCR to detect Trypanosoma cruzi DNA recurrence.

- Dose Optimization: Consider higher doses or combination therapies .

What population pharmacokinetic models guide personalized dosing of this compound in pediatric patients?

Level: Advanced

Methodological Answer:

A one-compartment model with allometric scaling for body weight is used:

- Covariates: Diarrhea and proton pump inhibitors reduce bioavailability by 30–40%.

- Dosing: Mean 13.11 mg/kg/day for immunocompromised children (0.5–18 years).

- Model Validation: Bootstrap and visual predictive checks ensure robustness .

What are critical stability considerations for this compound formulations during storage?

Level: Basic

Methodological Answer:

- Degradation Pathways: Hydrolysis of the benzyloxy group under acidic conditions.

- Stability-Indicating Assays: Use UPLC with photodiode array detection to monitor degradation products (e.g., under forced hydrolysis at 80°C).

- Storage: Protect from light and moisture; shelf-life ≥24 months at 25°C .

How can a limited sampling strategy (LSS) optimize therapeutic drug monitoring (TDM) for this compound?

Level: Advanced

Methodological Answer:

LSS reduces blood draws while maintaining predictive accuracy:

- Time Points: Trough (Cmin) at 24h post-dose and one mid-interval sample.

- Model Validation: Bayesian forecasting integrates prior pharmacokinetic data (e.g., Chen or Peña-Lorenzo models).

- Target Exposure: AUC/MIC ≥50 for invasive fungal infections .

What methodologies are used to synthesize and profile this compound impurities?

Level: Advanced

Methodological Answer:

- Synthesis: React 4-(benzyloxy)phenyl isothiocyanate with intermediates under controlled pH (e.g., 7.4).

- Profiling: LC-MS/MS quantifies impurities (e.g., 4-(4-aminophenyl)piperazin-1-yl phenol) to ≤0.15% per ICH Q3A guidelines.

- Reference Standards: Use pharmacopeial-grade impurities (e.g., USP) for method validation .

What in vivo models evaluate the efficacy of this compound against fungal pathogens?

Level: Basic

Methodological Answer:

- Murine Aspergillosis Model: Immunosuppress with cyclophosphamide (150 mg/kg), infect via tail vein, and monitor survival/biomarkers (e.g., galactomannan ELISA).

- Bioluminescence Imaging: Track Candida auris dissemination in real-time using luciferase-expressing strains .

How can physicochemical data improve computational models predicting this compound behavior?

Level: Advanced

Methodological Answer:

- Solubility Parameters: Use Hansen solubility parameters (δD, δP, δH) to predict excipient compatibility.

- Molecular Dynamics Simulations: Model diffusion coefficients in lipid bilayers to optimize nanoformulations.

- Machine Learning: Train models on melting point (MP), logP, and permeability data to forecast bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.